4-Cyclohexyl-2-piperidinecarboxylic Acid
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Overview
Description
4-Cyclohexylpiperidine-2-carboxylic Acid is a compound useful in organic synthesis . It has a molecular weight of 211.3 and a molecular formula of C12H21NO2 . The IUPAC name for this compound is 4-cyclohexylpiperidine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-Cyclohexylpiperidine-2-carboxylic acid includes a cyclohexyl group and a piperidine ring attached to a carboxylic acid group . The InChI code for this compound is 1S/C12H21NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15) .Chemical Reactions Analysis
Carboxylic acids, such as 4-Cyclohexylpiperidine-2-carboxylic acid, can undergo a variety of reactions, including reactions involving the O-H bond, such as acid dissociation and solvolytic reactions . They can also undergo reactions with strong bases .Physical and Chemical Properties Analysis
4-Cyclohexylpiperidine-2-carboxylic acid has a molecular weight of 211.3 . It is a powder at room temperature . The compound’s properties, such as solubility, may be influenced by its carboxylic acid group .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including CHPCA, may play a role in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms by which these acids inhibit microbial growth is crucial for developing robust strains for industrial applications. This knowledge is vital for the fermentation processes used in producing biorenewable chemicals (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is essential for the production of bio-based plastics. Research on solvent developments for LLX highlights the importance of selecting appropriate solvents to enhance the economic feasibility of the process. This area of study is directly relevant to CHPCA, considering its potential extraction from complex mixtures (Sprakel & Schuur, 2019).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
The structural differences among selected carboxylic acids influence their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. This suggests that CHPCA could have potential applications in the development of new pharmaceuticals or as a component in food preservation, contingent on its structural properties and biological activity evaluation (Godlewska-Żyłkiewicz et al., 2020).
Novel Carboxylic Acid Bioisosteres
Research on carboxylic acid bioisosteres, which are compounds that can replace carboxylic acids in drug molecules to improve their pharmacological profile, highlights the ongoing interest in developing novel drugs. CHPCA, as a carboxylic acid, could serve as a lead compound for the development of new medications with improved efficacy and reduced toxicity (Horgan & O’Sullivan, 2021).
Reactive Extraction of Carboxylic Acids
The use of organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions demonstrates the potential for environmentally friendly and efficient extraction methods. CHPCA's separation and purification from complex mixtures could benefit from advancements in reactive extraction techniques (Djas & Henczka, 2018).
Future Directions
Properties
IUPAC Name |
4-cyclohexylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHIKSLSMMWSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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